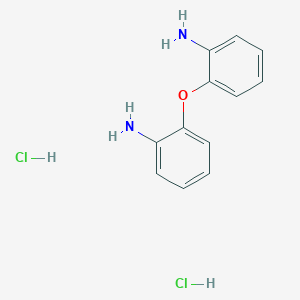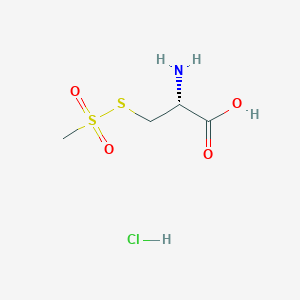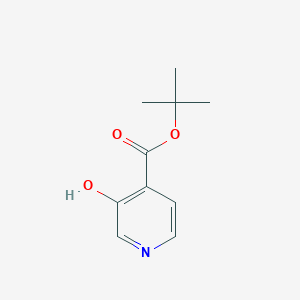
tert-Butyl 3-hydroxyisonicotinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-hydroxyisonicotinate is an organic compound with the molecular formula C10H13NO3. It is a derivative of isonicotinic acid, where the carboxyl group is esterified with tert-butyl alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3-hydroxyisonicotinate can be synthesized through the esterification of 3-hydroxyisonicotinic acid with tert-butyl alcohol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .
Industrial Production Methods
In an industrial setting, the production of tert-butyl esters often involves transesterification reactions. For instance, methyl esters can be converted to tert-butyl esters using tert-butyl alcohol in the presence of a catalyst such as sodium tert-butoxide. This method is advantageous due to its efficiency and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-hydroxyisonicotinate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of 3-oxoisonicotinic acid tert-butyl ester.
Reduction: Formation of 3-hydroxyisonicotinic acid tert-butyl alcohol.
Substitution: Formation of various substituted isonicotinates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-hydroxyisonicotinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 3-hydroxyisonicotinate involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active isonicotinic acid, which can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl isonicotinate: Similar structure but lacks the hydroxyl group.
tert-Butyl 3-hydroxy-5-methoxyisonicotinate: Contains an additional methoxy group at the 5-position.
Uniqueness
tert-Butyl 3-hydroxyisonicotinate is unique due to the presence of both a hydroxyl group and a tert-butyl ester group.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
tert-butyl 3-hydroxypyridine-4-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-9(13)7-4-5-11-6-8(7)12/h4-6,12H,1-3H3 |
InChI Key |
IWTRXBBNCVGTCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=NC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



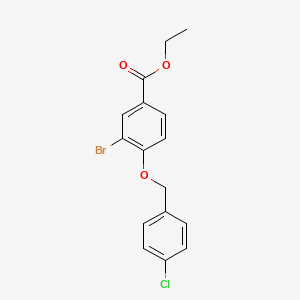
![tert-Butyl 5,6-dihydro-[1,2,4]triazolo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B12999845.png)
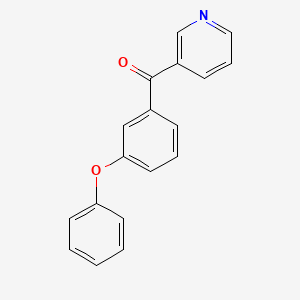
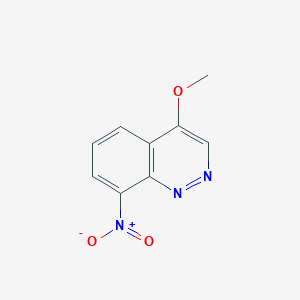
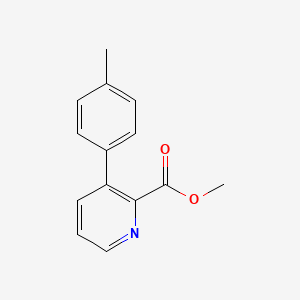
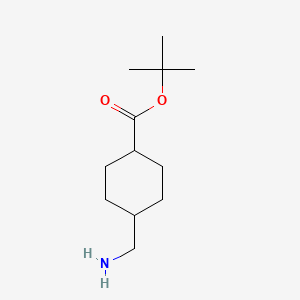
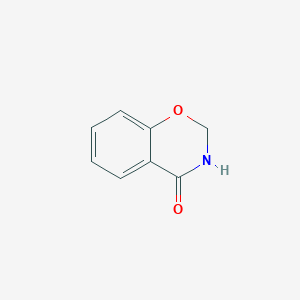

![2-Oxabicyclo[4.1.0]heptan-7-amine](/img/structure/B12999892.png)

![(2R)-3-(4,4-difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B12999898.png)
